N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide -

N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide

Catalog Number: EVT-4577091
CAS Number:
Molecular Formula: C19H22N2O
Molecular Weight: 294.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-Methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide is a synthetic organic compound belonging to the class of benzamides. While its specific source and initial discovery haven't been identified in the provided papers, it serves as a crucial building block in developing various pharmaceutical and chemical research compounds. Notably, it plays a significant role as an intermediate in the synthesis of class I antiarrhythmic agents. []

Synthesis Analysis

The synthesis of N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide can be achieved through a multi-step process. One approach involves the reaction of 4-(chloromethyl)benzoyl chloride with 2-methylaniline, followed by treatment with pyrrolidine. [] Further details on specific reaction conditions, yields, and potential alternative synthesis pathways are not available in the provided literature.

Molecular Structure Analysis

N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide consists of a central benzamide core. This core structure is modified by a 1-pyrrolidinylmethyl group at the para position and a 2-methylphenyl group attached to the nitrogen of the amide. The spatial arrangement of these substituents, particularly the pyrrolidinylmethyl group, significantly influences the compound's interaction with biological targets. []

Applications

The primary application of N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide lies in its role as a key intermediate in synthesizing class I antiarrhythmic agents. [] These agents are designed to regulate irregular heartbeats and are essential in treating various cardiac arrhythmias. The specific structural features of N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide contribute to the overall activity and pharmacological properties of the final antiarrhythmic compounds.

4-Amino-N-(2,6-dimethylphenyl)benzamide (LY201116)

Compound Description: 4-Amino-N-(2,6-dimethylphenyl)benzamide (LY201116) is a potent anticonvulsant. Research on rats revealed its metabolic pathway involves N-acetylation to form 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP), followed by hydroxylation yielding 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP) []. LY201116 showed promising pharmacokinetic properties, achieving good absorption and distribution within the body.

4-[1-[3-Chloro-4-[N-(2-methylphenyl)-ureido]phenylacetyl]-(4S)-fluoro-(2S)-pyrrolidine-2-yl]-methoxybenzoic acid (D01-4582)

Compound Description: This compound is an α4β1 integrin antagonist. Significant pharmacokinetic variability of D01-4582 was observed in both Sprague-Dawley rat strains and beagle populations [, ]. This variability was attributed to genetic polymorphisms affecting albumin binding affinity.

2,6-Bis(1-pyrrolidinylmethyl)phenols

Compound Description: This class of compounds exhibits class I antiarrhythmic activity []. X-ray crystallography and molecular mechanics studies revealed a preferred conformation crucial for their interaction with sodium channels. This conformation positions a phenyl ring (lipophilic group) and an oxygen atom approximately 3.8 Å apart, a spatial arrangement unique to class Ic antiarrhythmics.

Properties

Product Name

N-(2-methylphenyl)-4-(1-pyrrolidinylmethyl)benzamide

IUPAC Name

N-(2-methylphenyl)-4-(pyrrolidin-1-ylmethyl)benzamide

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C19H22N2O/c1-15-6-2-3-7-18(15)20-19(22)17-10-8-16(9-11-17)14-21-12-4-5-13-21/h2-3,6-11H,4-5,12-14H2,1H3,(H,20,22)

InChI Key

IRWIMDFQXWYMIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.